2,2-Dimethyl-6-methylenecyclohexaneacetonitrile
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Overview
Description
2,2-Dimethyl-6-methylenecyclohexaneacetonitrile is an organic compound with the molecular formula C11H17N. It is a nitrile derivative of cyclohexane, characterized by the presence of a methylene group and two methyl groups on the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-methylenecyclohexaneacetonitrile typically involves the reaction of cyclohexanone with a suitable nitrile source under basic conditions. One common method is the reaction of cyclohexanone with acetonitrile in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with acetonitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-methylenecyclohexaneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Alkyl halides, organometallic reagents (e.g., Grignard reagents)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Primary amines
Substitution: Substituted cyclohexane derivatives
Scientific Research Applications
2,2-Dimethyl-6-methylenecyclohexaneacetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-methylenecyclohexaneacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylcyclohexanone: Lacks the methylene and nitrile groups, leading to different reactivity and applications.
Cyclohexaneacetonitrile: Lacks the dimethyl and methylene groups, resulting in different chemical properties.
2,2-Dimethyl-6-methylenecyclohexanone: Similar structure but with a ketone group instead of a nitrile group.
Uniqueness
2,2-Dimethyl-6-methylenecyclohexaneacetonitrile is unique due to the presence of both a nitrile group and a methylene group on the cyclohexane ring.
Properties
CAS No. |
67801-22-3 |
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Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
2-(2,2-dimethyl-6-methylidenecyclohexyl)acetonitrile |
InChI |
InChI=1S/C11H17N/c1-9-5-4-7-11(2,3)10(9)6-8-12/h10H,1,4-7H2,2-3H3 |
InChI Key |
NLSLGTHGRIYBME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=C)C1CC#N)C |
Origin of Product |
United States |
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